molecular formula C19H25FN4O4S B12623573 C19H25FN4O4S

C19H25FN4O4S

Cat. No.: B12623573
M. Wt: 424.5 g/mol
InChI Key: KEVNRVBQCQNEEX-UHFFFAOYSA-N
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Description

. This compound is characterized by its complex structure, which includes a fluorobenzenesulfonamide group, a triazole ring, and a cyclopropyl group. It has a molecular weight of 424.49 g/mol .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include carboxylic acids, reduced triazole derivatives, and substituted sulfonamides .

Scientific Research Applications

N-[(2R,3R,6S)-6-[2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethyl]-2-(hydroxymethyl)-3-oxanyl]-4-fluorobenzenesulfonamide: has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-[(2R,3R,6S)-6-[2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethyl]-2-(hydroxymethyl)-3-oxanyl]-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved often include signal transduction mechanisms that lead to the desired therapeutic or biological effect .

Comparison with Similar Compounds

When compared to similar compounds, N-[(2R,3R,6S)-6-[2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethyl]-2-(hydroxymethyl)-3-oxanyl]-4-fluorobenzenesulfonamide stands out due to its unique combination of functional groups. Similar compounds include:

These compounds share similar structural features but differ in their halogen substituents, which can significantly impact their chemical reactivity and biological activity.

Properties

Molecular Formula

C19H25FN4O4S

Molecular Weight

424.5 g/mol

IUPAC Name

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(4-methylsulfonylpiperazin-1-yl)-4-oxobutanamide

InChI

InChI=1S/C19H25FN4O4S/c1-29(27,28)24-10-8-23(9-11-24)19(26)5-4-18(25)21-7-6-14-13-22-17-3-2-15(20)12-16(14)17/h2-3,12-13,22H,4-11H2,1H3,(H,21,25)

InChI Key

KEVNRVBQCQNEEX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CCC(=O)NCCC2=CNC3=C2C=C(C=C3)F

Origin of Product

United States

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